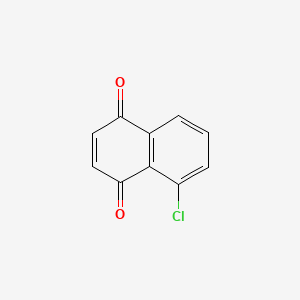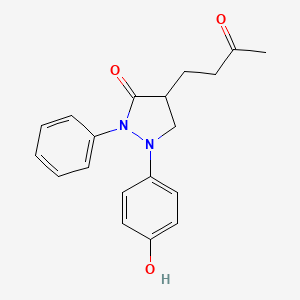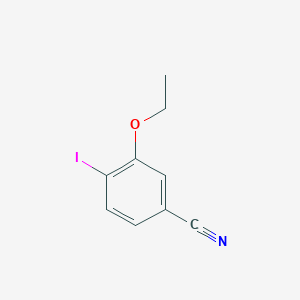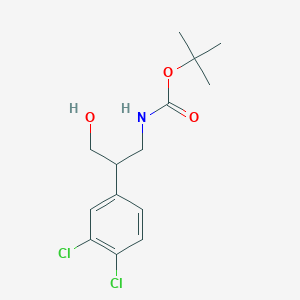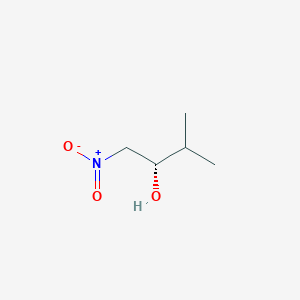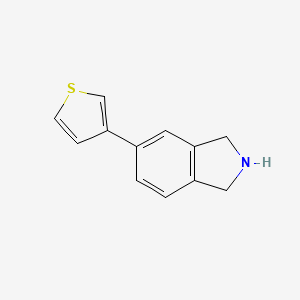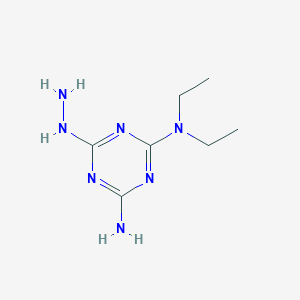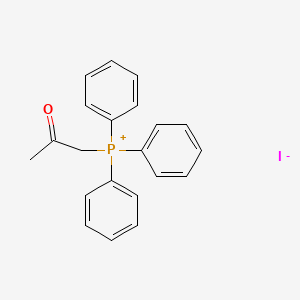
Acetonyltriphenylphosphonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonyltriphenylphosphonium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to an acetonyl moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction. It is a white to light yellow crystalline solid that is soluble in hot water and various organic solvents.
準備方法
Synthetic Routes and Reaction Conditions: Acetonyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with acetonyl chloride in the presence of a base such as sodium iodide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: Acetonyltriphenylphosphonium iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions:
Reagents: Sodium iodide, triphenylphosphine, acetonyl chloride, dichloromethane.
Conditions: Room temperature, organic solvents, and sometimes the presence of a base.
Major Products:
Alkenes: Formed through Wittig reactions.
Substituted Phosphonium Salts: Formed through nucleophilic substitution reactions.
科学的研究の応用
Acetonyltriphenylphosphonium iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It has been investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials through its role in various organic reactions.
作用機序
The primary mechanism of action for acetonyltriphenylphosphonium iodide in organic synthesis involves the formation of a phosphonium ylide intermediate. This intermediate is highly reactive and can readily react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets in this process are typically aldehydes and ketones, and the pathway involves the formation and subsequent reaction of the ylide .
類似化合物との比較
Acetonyltriphenylphosphonium chloride: Similar in structure but with a chloride ion instead of iodide.
Acetonyltriphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
Uniqueness: Acetonyltriphenylphosphonium iodide is unique due to its specific reactivity and solubility properties, which can make it more suitable for certain reactions compared to its chloride and bromide counterparts. The iodide ion can also influence the reaction conditions and outcomes, making it a valuable reagent in specific synthetic applications.
特性
CAS番号 |
65602-18-8 |
|---|---|
分子式 |
C21H20IOP |
分子量 |
446.3 g/mol |
IUPAC名 |
2-oxopropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C21H20OP.HI/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 |
InChIキー |
VFKIBTLHGDESLT-UHFFFAOYSA-M |
正規SMILES |
CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
amine](/img/structure/B15251920.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
